(3,4-dimethoxypyridin-2-yl)methanethiol
Description
(3,4-Dimethoxypyridin-2-yl)methanethiol is a sulfur-containing pyridine derivative characterized by a methanethiol (-CH₂SH) group attached to the 2-position of a pyridine ring substituted with methoxy groups at the 3- and 4-positions. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical chemistry and metabolic studies. The compound is structurally related to intermediates in the synthesis of proton pump inhibitors (PPIs) like pantoprazole, where it serves as a precursor to sulfoxide metabolites . Its reactivity and stability are influenced by the electron-donating methoxy groups, which modulate the thiol group's nucleophilicity and susceptibility to oxidation.
Properties
CAS No. |
179116-74-6 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxypyridin-2-yl)methanethiol typically involves the reaction of 3,4-dimethoxypyridine with a thiolating agent under controlled conditions. One common method involves the use of methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethoxypyridin-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler pyridine derivative.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: De-methoxylated pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
(3,4-dimethoxypyridin-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-dimethoxypyridin-2-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanethiol group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pantoprazole Sulfoxide Metabolites
Pantoprazole, a PPI, undergoes metabolic activation to form sulfoxide derivatives. One such metabolite includes the (3,4-dimethoxypyridin-2-yl)methyl group linked to a sulfinyl moiety (R1–S(O)–R2), where R2 corresponds to the pyridine derivative . Key differences include:
- Oxidation State : The methanethiol group in (3,4-dimethoxypyridin-2-yl)methanethiol (-CH₂SH) is in a reduced state compared to the sulfoxide (-S(O)-) in pantoprazole metabolites.
- Reactivity : The thiol group is more nucleophilic but prone to oxidation, whereas the sulfoxide is stabilized for therapeutic activity.
- Biological Role : The sulfoxide is pharmacologically active in acid suppression, while the methanethiol precursor may act as a metabolic intermediate or detoxification product .
Other Pyridinylmethanethiol Derivatives
Compounds like (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol share structural similarities, with substitutions on the pyridine ring influencing hydrophilicity and steric bulk . Differences include:
- Functional Groups: The methanol (-CH₂OH) group in the analog vs. the thiol (-CH₂SH) in the target compound.
Methanethiol (CH₃SH) and Simple Thiols
Methanethiol, a volatile organic sulfur compound, is metabolized by methanotrophs via methanethiol oxidase (mtoX gene product) to prevent toxicity . Comparatively:
- Complexity : this compound’s aromatic ring system introduces steric hindrance and reduced volatility, altering its interaction with enzymes like methanethiol oxidase.
- Toxicity Profile : Bulkier thiols may resist enzymatic degradation, leading to prolonged biological activity or accumulation, unlike simpler thiols like CH₃SH .
Data Table: Key Properties of Compared Compounds
Analytical and Metabolic Considerations
- Detection Methods : Thiols like this compound can be analyzed using gas chromatography (GC) with derivatization, as seen in blood mercaptan assays . However, the aromatic pyridine moiety may require specialized columns or mass spectrometry (LC-MS) for accurate quantification.
- Metabolic Pathways : Similar to pantoprazole metabolites, the compound may undergo oxidation to sulfoxides or conjugation with glutathione, influenced by the methoxy groups’ electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
